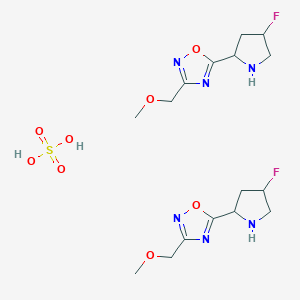

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorinated pyrrolidine ring and an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of the 4-fluoropyrrolidine ring. This can be achieved through the reaction of a suitable fluorinated precursor with a pyrrolidine derivative under controlled conditions.

Oxadiazole Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be accomplished by reacting the pyrrolidine intermediate with a methoxymethylating agent and an appropriate oxidizing agent.

Hemisulfate Formation: Finally, the compound is converted into its hemisulfate form by reacting it with sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Applications De Recherche Scientifique

Heat Shock Protein 90 Inhibition

One significant application of this compound is its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial chaperone protein involved in the maturation of numerous client proteins implicated in cancer and other diseases. Research has indicated that compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate can exhibit anti-tumor activity by inhibiting HSP90. For instance, studies have demonstrated that certain derivatives can bind to HSP90 with moderate to high affinity, leading to cellular effects characteristic of HSP90 inhibition .

Antiviral Activity

Recent investigations into the antiviral properties of oxadiazole derivatives have shown promising results against viral enzymes such as NS5B RNA-dependent RNA polymerase (RdRp), crucial for the replication of viruses like Hepatitis C. The structural characteristics of oxadiazoles enhance their binding affinity to these enzymes, suggesting that derivatives like this compound could serve as potential therapeutic agents against viral infections .

Case Study 1: HSP90 Inhibition

A study focused on the development of novel HSP90 inhibitors reported that compounds derived from oxadiazole scaffolds exhibited significant anti-tumor activity in xenograft models. The administration of these compounds resulted in tumor regression without notable toxicity . This case study highlights the therapeutic potential of oxadiazole derivatives in oncology.

Case Study 2: Antiviral Screening

In another study examining the antiviral efficacy of oxadiazoles against Hepatitis C virus (HCV), compounds were screened for their ability to inhibit NS5B RdRp. The results indicated that several oxadiazole derivatives displayed excellent binding affinities and stability in molecular dynamics simulations, suggesting their viability as drug candidates for treating HCV infections .

Mécanisme D'action

The mechanism of action of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring and the oxadiazole moiety are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoropyrrolidin-2-yl)methanol hydrochloride: This compound shares the fluorinated pyrrolidine ring but lacks the oxadiazole moiety.

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride: Another similar compound with a fluorinated pyrrolidine ring.

Uniqueness

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate is unique due to the presence of both the fluorinated pyrrolidine ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Activité Biologique

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole involves several chemical reactions, primarily focusing on the formation of the oxadiazole ring. The compound's structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its molecular integrity.

Biological Activity

The biological activity of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole has been evaluated in various studies. Here are some key findings:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized a series of oxadiazole compounds and tested their cytotoxicity against several cancer cell lines, including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung carcinoma). The results showed that certain derivatives led to marked growth inhibition with IC50 values indicating effective potency against these cell lines .

Table 1: Cytotoxicity Results of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HT-1080 | 19.56 |

| 5e | A549 | 25.30 |

| 5e | MCF-7 | 22.10 |

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis through the activation of caspase pathways. Annexin V staining and caspase-3/7 activity assays confirmed that treatment with the compound led to increased apoptosis in treated cells. Additionally, cell cycle analysis indicated that the compound caused G2/M phase arrest in cancer cells .

Antiviral Activity

While primarily studied for its anticancer properties, some oxadiazole derivatives have also been evaluated for antiviral activity against SARS-CoV-2. However, findings suggested that these compounds did not exhibit significant antiviral effects, with EC50 values exceeding 100 µM .

Case Studies

A notable case study involved the evaluation of a library of oxadiazole derivatives where researchers aimed to explore structure-activity relationships (SAR). The study identified several candidates with promising antiproliferative activities against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Molecular docking studies indicated interactions with topoisomerase I, suggesting a potential target for these compounds in cancer therapy .

Propriétés

IUPAC Name |

5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12FN3O2.H2O4S/c2*1-13-4-7-11-8(14-12-7)6-2-5(9)3-10-6;1-5(2,3)4/h2*5-6,10H,2-4H2,1H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWIRODLZANLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)C2CC(CN2)F.COCC1=NOC(=N1)C2CC(CN2)F.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26F2N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.